Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Val-cit-PAB-OH is a peptide-based drug that has gained significant attention in the field of medical research due to its potential therapeutic effects. It is a synthetic compound that is composed of three amino acids, namely valine, citrulline, and para-aminobenzoic acid (PABA). This paper aims to provide an overview of the synthesis, chemical structure, biological activity, and potential applications of Val-cit-PAB-OH.
Valdecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that was developed as a selective cyclooxygenase-2 (COX-2) inhibitor. It was approved by the US Food and Drug Administration (FDA) in 2001 for the treatment of osteoarthritis, rheumatoid arthritis, and dysmenorrhea. However, due to safety concerns, it was withdrawn from the market in 2005. Despite its withdrawal, valdecoxib remains an important molecule in the field of drug discovery and development.
Valdipromide is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been studied for its potential therapeutic effects in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
CKD-516 free base is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It is a small molecule inhibitor of the protein kinase C theta (PKCθ) enzyme, which plays a crucial role in the regulation of immune responses. This paper aims to provide a comprehensive review of CKD-516 free base, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, and future perspectives and challenges.
Valemetostat is a small molecule inhibitor that targets the EZH2 protein, which is involved in the regulation of gene expression. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
DS-3201 is a potent, selective and orally active EZH1/2 inhibitor. DS-3201 selectively inhibits the activity of both wild-type and mutated forms of EZH1 and EZH2. Inhibition of EZH1/2 specifically prevents the methylation of lysine 27 on histone H3 (H3K27). This decrease in histone methylation alters gene expression patterns associated with cancer pathways, enhances transcription of certain target genes, and results in decreased proliferation of EZH1/2-expressing cancer cells. EZH1/2, histone lysine methyltransferase (HMT) class enzymes and catalytic subunits of the polycomb repressive complex 2 (PRC2), are overexpressed or mutated in a variety of cancer cells and play key roles in tumor cell proliferation, progression, stem cell self-renewal and migration